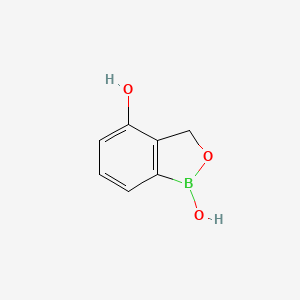
1,3-Dihydro-2,1-benzoxaborole-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-2,1-benzoxaborole-1,4-diol is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, which is known for its versatile applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-2,1-benzoxaborole-1,4-diol typically involves the reaction of o-aminophenol with boric acid or boronic acids under specific conditions. One common method includes the following steps:
Nucleophilic Substitution: The hydroxyl group of o-aminophenol reacts with a boronic acid derivative.
Cyclization: The intermediate undergoes cyclization to form the benzoxaborole ring.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-2,1-benzoxaborole-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into different boron-containing derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various boronic acids, borate esters, and substituted benzoxaboroles, which have applications in different fields of chemistry and biology.
Applications De Recherche Scientifique
1,3-Dihydro-2,1-benzoxaborole-1,4-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Explored for its antifungal, antibacterial, and antiviral properties. It is also studied for its potential use in treating parasitic infections.
Industry: Utilized in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-2,1-benzoxaborole-1,4-diol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s boron atom plays a crucial role in forming stable complexes with biological molecules, which is essential for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dihydro-2,1-benzoxaborole-1,6-diol
- 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
- Crisaborole
Uniqueness
1,3-Dihydro-2,1-benzoxaborole-1,4-diol is unique due to its specific hydroxyl group positioning, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H7BO3 |
|---|---|
Poids moléculaire |
149.94 g/mol |
Nom IUPAC |
1-hydroxy-3H-2,1-benzoxaborol-4-ol |
InChI |
InChI=1S/C7H7BO3/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,9-10H,4H2 |
Clé InChI |
IVKXXFQFHVVYKM-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C(=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







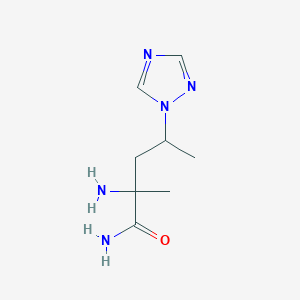

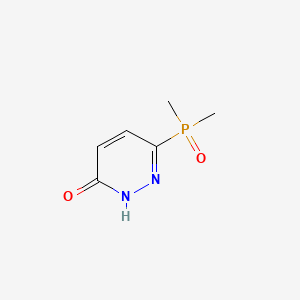
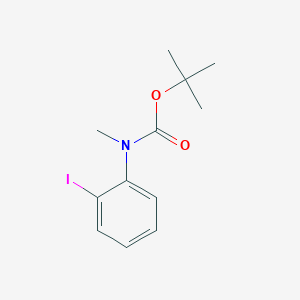

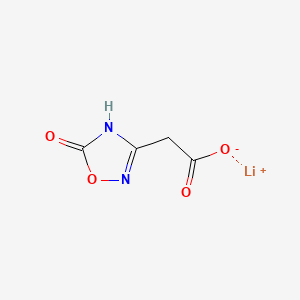
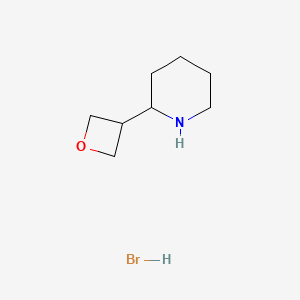
![(5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13484143.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484148.png)
